N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. Its synthesis typically involves alkylation or coupling reactions, as seen in analogous compounds (e.g., chloroacetanilide intermediates reacting with thiol-containing heterocycles) .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-6-4-13(5-7-14)11-22-18(27)12-28-19-24-23-17-9-8-16(25-26(17)19)15-3-1-2-10-21-15/h1-10H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCDMRRCIRZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the triazolopyridazine core. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This step is followed by the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the formation of the sulfanylacetamide moiety, which is achieved by reacting the intermediate with appropriate thiol and acetamide derivatives.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazolopyridazine core or the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but typically include modified versions of the original compound with altered functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacokinetic Implications
Table 1: Key Structural Differences and Properties
Key Observations:
- Substituent Effects: Methyl Groups (e.g., 894067-38-0): Increase metabolic stability by reducing oxidative metabolism but may lower solubility . Ethoxyphenyl (e.g., 891117-12-7): Enhances aqueous solubility via polar ether linkages, critical for oral bioavailability . Pyridin-2-yl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
